molecular formula C8H8BrN3O4 B1315935 Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate CAS No. 152684-25-8

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Cat. No.: B1315935
CAS No.: 152684-25-8
M. Wt: 290.07 g/mol
InChI Key: FWQJNBFSNAEDGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate typically involves the reaction of 5-bromo-2-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and bases like sodium hydroxide for hydrolysis .

Major Products Formed

The major products formed from these reactions include 5-amino-2-nitropyridine, 5-bromo-2-aminopyridine, and other substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action depend on the specific biological system being studied .

Properties

IUPAC Name

ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQJNBFSNAEDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of concentrated H2SO4 (60 mL, 1126 mmol) and fuming HNO3 (40 mL, 895 mmol), ethyl (5-bromopyridin-3-yl)carbamate (21.5 g, 88 mmol) was added portionwise at 0° C. After stirring at 0° C. for 5 min, the mixture was stirred at rt overnight and poured onto ice water. A crash out formed and was filtered off and washed thoroughly with water and dried. Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate (21.26 g, 84%) was thus obtained as a white solid. LCMS (m/z): 290.1 (MH+), 0.76 min. 1H NMR (400 MHz, CDCl3) δ ppm 9.63 (br. s., 1H) 9.33 (d, J=2.0 Hz, 1H) 8.28 (d, J=2.0 Hz, 1H) 4.32 (q, J=7.3 Hz, 3H) 1.68 (br. s., 2H) 1.38 (t, J=7.0 Hz, 4H).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of concentrated H2SO4 (3.0 mL) and fHNO3 (2.1 mL), 3-bromo-5-(ethoxycarbonyl)aminopyridine (Intermediate 9–20.0 g, 99.0 mmol) was portionwise added at 0° C. After stirring at 0° C. for 5 min., the mixture was stirred at room temperature overnight. The mixture was poured into ice-water then basified with aqueous NH4OH. The mixture was extracted with ethyl acetate. The organic layer was washed with aqueous NH4OH and brine, dried over Na2SO4 then evaporated. Sequence purification on SiO2 column chromatography gave 5-bromo-3-(ethoxycarbonyl)amino-2-nitropyridine (1.57 g, 54%).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
99 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate
Quantity
99 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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